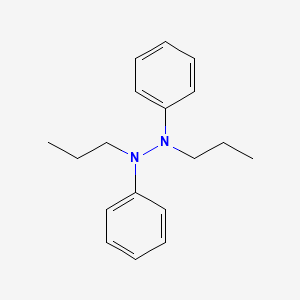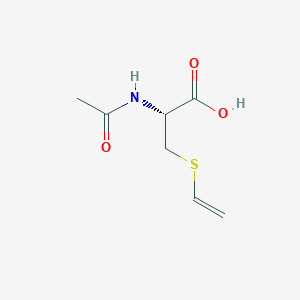
2-Ethenylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H10. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the elimination reactions of dihalides. For instance, dihalides can be converted into conjugated dienes by two successive elimination reactions using a strong, sterically hindered base to prevent competing substitution reactions . Another method involves the elimination reactions on allylic halides .
Industrial Production Methods: Industrial production of conjugated dienes like this compound often involves the catalytic dehydrogenation of cyclohexane derivatives. This process typically requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
Aplicaciones Científicas De Investigación
2-Ethenylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive double bonds
Mecanismo De Acción
The mechanism of action of 2-Ethenylcyclohexa-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, where it reacts with a dienophile to form a six-membered ring . This reaction is facilitated by the alignment of the π-electrons in the conjugated system, allowing for the formation of new chemical bonds.
Comparación Con Compuestos Similares
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: An isolated diene with two double bonds separated by more than one single bond.
Cyclohexa-1,4-diene: An isomer of 2-Ethenylcyclohexa-1,3-diene with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its specific conjugated diene structure, which imparts distinct chemical reactivity and stability. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
62939-61-1 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
2-ethenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h2,4,6-7H,1,3,5H2 |
Clave InChI |
OZTKINGBFVDAQR-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


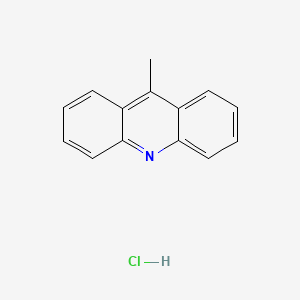
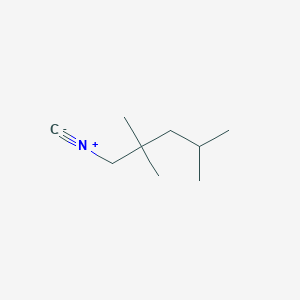
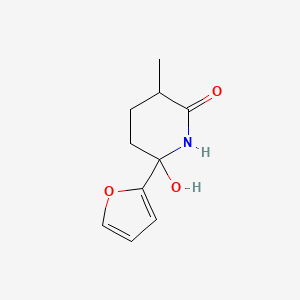
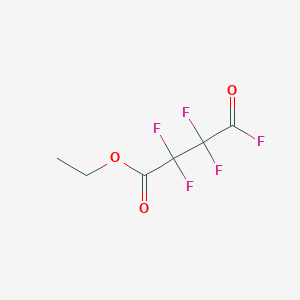
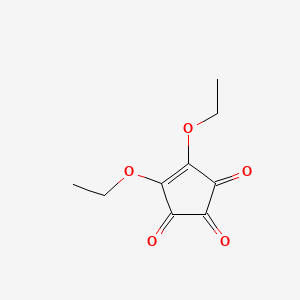
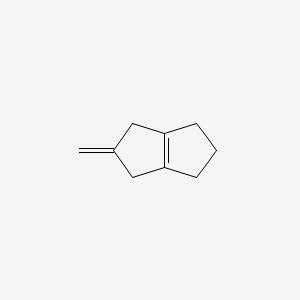
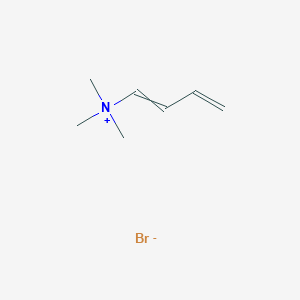


![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
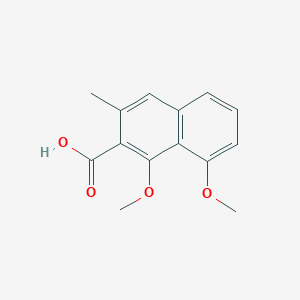
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
